

Spectroscopic and Physicochemical Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: QM31

Cat. No.: B15583566

[Get Quote](#)

The structural and physicochemical properties of **QM31** (Isocorydine) have been characterized using various spectroscopic techniques. A summary of this data is presented below.

Table 1: Physicochemical and Spectroscopic Data for **QM31** (Isocorydine)

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₃ NO ₄	[1]
Molecular Weight	341.4 g/mol	[1]
IUPAC Name	(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol	[1]
CAS Number	475-67-2	[1]
pKa	11.75	[2]
UV-Vis Absorption	Peaks observed between 338 and 664 nm in plant extracts containing aporphine alkaloids.	[2]
¹³ C NMR Spectroscopy	Spectral data is available in the SpectraBase database.	[1]
Mass Spectrometry	GC-MS and MS-MS data are available in the SpectraBase and Human Metabolome Database (HMDB).	[1][3]

Biological Activity and Quantitative Data

QM31 exhibits a range of biological activities, most notably anticancer and anti-inflammatory effects. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 2: In Vitro Anticancer Activity of **QM31** (Isocorydine) and its Derivatives

Cell Line	Compound	IC ₅₀ Value (μM)	Assay Duration (hours)	Reference
Hepatocellular Carcinoma (HCC)				
Huh-7	Isocorydine + Doxorubicin	CI = 0.605	48	[4]
Hep-G2	Isocorydine + Doxorubicin	CI = 0.644	48	[4]
SNU-449	Isocorydine + Doxorubicin	CI = 0.804	48	[4]
SNU-387	Isocorydine + Doxorubicin	CI = 0.707	48	[4]
HepG2	Isocorydione (2)	212.46	Not Specified	[5]
HepG2	8-Amino-isocorydine (8)	56.18	48	[6]
HepG2	6a,7-dihydrogen-isocorydione (10)	20.42	48	[6]
Lung Cancer				
A549	Isocorydione (2)	186.97	Not Specified	[5]
A549	8-Amino-isocorydine (8)	7.53	48	[6]
A549	6a,7-dihydrogen-isocorydione (10)	8.59	48	[6]
Gastric Cancer				
SGC7901	Isocorydione (2)	197.73	Not Specified	[5]
SGC7901	8-Amino-isocorydine (8)	14.80	48	[6]

SGC7901	6a,7-dihydrogen-isocorydione (10)	14.03	48	[6]
Oral Squamous Carcinoma (OSCC)				
Cal-27	Isocorydine (0.60 mM)	50.47% inhibition	Not Specified	
Cal-27	Isocorydine (2.40 mM)	>97% inhibition	72	
Human Gingival Fibroblasts (HGF)				
HGF	Isocorydine (0.60 mM)	6.49% inhibition	Not Specified	
HGF	Isocorydine (2.40 mM)	31.01% inhibition	72	

CI: Combination Index. A CI < 1 indicates a synergistic effect.

Table 3: In Vivo Anticancer Activity of **QM31** (Isocorydine)

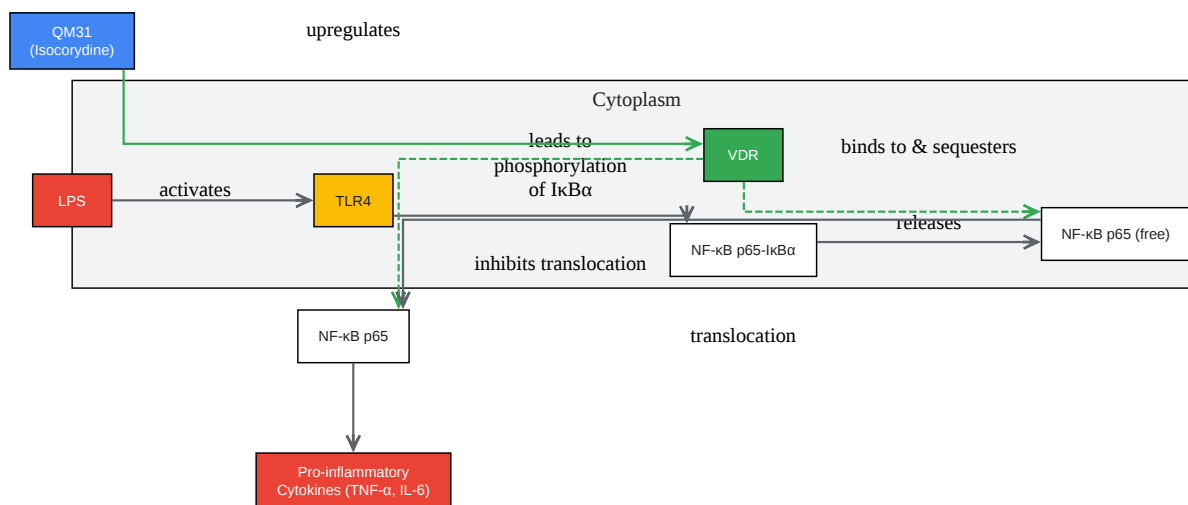
Animal Model	Treatment	Dosage	Outcome	Reference
Nude mice with side population cell-induced tumors	Isocorydine	Not Specified	Selectively reduced the size and weight of tumor masses.	[5]
Murine sarcoma S180-bearing mice	Isocorydione (2)	Not Specified	Inhibited tumor growth.	[5]
Murine hepatoma H22-induced tumors	8-acetamino-isocorydine (11)	Not Specified	Good inhibitory effect on tumor growth.	[5]
Hepatocellular Carcinoma Xenograft	Isocorydine (intraperitoneal injection)	0.4 mg/kg; every 2 days for 2 weeks	Retarded tumor growth.	[4]
Hepatocellular Carcinoma Xenograft	Isocorydine + Doxorubicin	Not Specified	Significantly inhibited tumor growth.	[4]

Signaling Pathways and Mechanisms of Action

QM31 exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified are the inhibition of the NF- κ B pathway, induction of G2/M cell cycle arrest, and disruption of cancer cell metabolism.

Inhibition of the NF- κ B Signaling Pathway

QM31 has been shown to have anti-inflammatory effects by inhibiting the NF- κ B signaling pathway. It upregulates the Vitamin D Receptor (VDR), which in turn inhibits the translocation of the NF- κ B p65 subunit into the nucleus.[7] This prevents the transcription of pro-inflammatory cytokines.

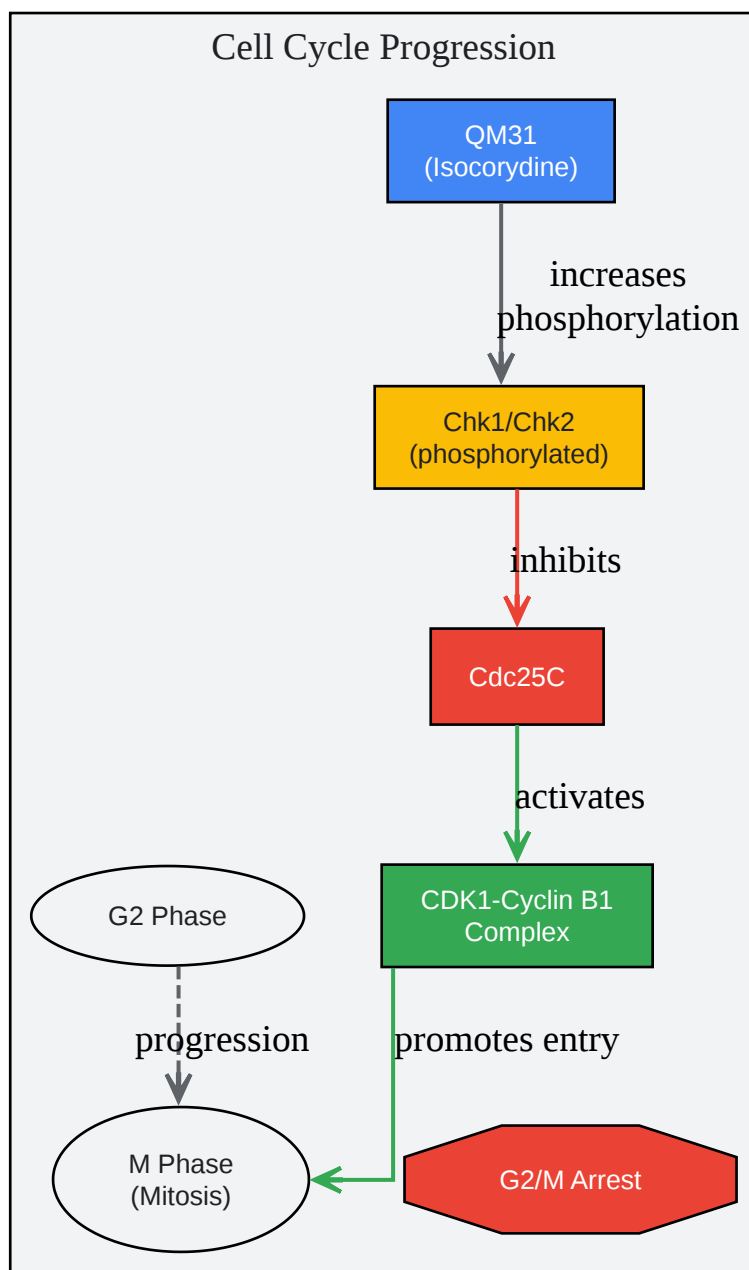


[Click to download full resolution via product page](#)

Caption: **QM31** inhibits NF-κB signaling by upregulating VDR.

Induction of G2/M Cell Cycle Arrest

In hepatocellular carcinoma cell lines, **QM31** induces G2/M phase cell cycle arrest.[8] This is achieved by increasing the expression of Cyclin B1 and phosphorylated CDK1, which is a consequence of decreased expression and activation of Cdc25C. The phosphorylation of Chk1 and Chk2 is also increased following treatment with **QM31**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (+)-Isocorydine | C₂₀H₂₃NO₄ | CID 10143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Anti-Sepsis Effect of Isocorydine Screened from Guizhou Ethnic Medicine is Closely Related to Upregulation of Vitamin D Receptor Expression and Inhibition of NFκB p65 Translocation into the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocorydine inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/m cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Physicochemical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583566#qm31-spectroscopic-analysis-and-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com